3-{[2-(4-chloro-1H-pyrazol-1-yl)ethyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a pyrazole ring, a bicyclic oxabicycloheptane structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions .
The oxabicycloheptane structure is synthesized separately through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the carboxylic acid group . The final step involves coupling the pyrazole and oxabicycloheptane moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution: The chloro substituent on the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
3-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]AMINO}CARBONYL)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and an oxabicycloheptane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C13H16ClN3O4 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
3-[2-(4-chloropyrazol-1-yl)ethylcarbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C13H16ClN3O4/c14-7-5-16-17(6-7)4-3-15-12(18)10-8-1-2-9(21-8)11(10)13(19)20/h5-6,8-11H,1-4H2,(H,15,18)(H,19,20) |
InChI Key |
HFXHXQGIWDVJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NCCN3C=C(C=N3)Cl)C(=O)O |
Origin of Product |
United States |
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